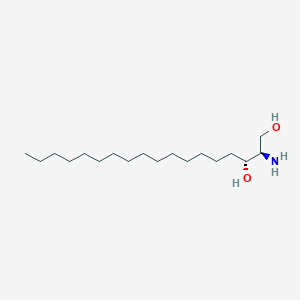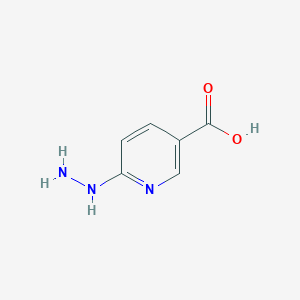
6-Hydrazinonicotinic acid
Übersicht
Beschreibung
6-Hydrazinonicotinic acid is an organic compound with the chemical formula C₆H₇N₃O₂. It is a derivative of nicotinic acid, where a hydrazine group replaces one of the hydrogen atoms on the pyridine ring.
Wirkmechanismus
Target of Action
6-Hydrazinonicotinic acid (6-HNA) is an organic compound
Mode of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions . It can also be used in material science for the preparation of metal complexes
Biochemical Pathways
It is known that 6-hna is used in various organic synthesis reactions , which suggests that it may be involved in a variety of biochemical pathways
Pharmacokinetics
It is known that 6-hna is soluble in water and acidic solutions, and slightly soluble in some organic solvents This suggests that it may have good bioavailability
Result of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions , suggesting that it may have a variety of molecular and cellular effects
Biochemische Analyse
Cellular Effects
It has been used as a matrix for highly sensitive and selective analysis of oligosaccharides in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Molecular Mechanism
It is known to be an efficient chelator of technetium, capable of capturing technetium at extremely low concentrations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Hydrazinonicotinic acid can be synthesized through the reaction of hydrazine with 6-chloronicotinic acid. The reaction typically involves the use of sodium hydroxide or ammonia as a buffer to prevent side reactions. The reaction is carried out at elevated temperatures, often around 100°C, for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydrazinonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted nicotinic acid derivatives
Wissenschaftliche Forschungsanwendungen
6-Hydrazinonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a chelating agent for radiolabeling, particularly in the development of diagnostic imaging agents for technetium-99m.
Industry: this compound is employed in the preparation of metal complexes and as a catalyst in organic synthesis
Vergleich Mit ähnlichen Verbindungen
6-Hydroxynicotinic acid: Similar in structure but contains a hydroxyl group instead of a hydrazine group.
6-Chloronicotinic acid: Precursor in the synthesis of 6-hydrazinonicotinic acid.
6-Hydrazino-3-pyridinecarboxylic acid: Another derivative with similar properties but different substitution patterns
Uniqueness: this compound is unique due to its dual functionality as both a hydrazine and a nicotinic acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it highly versatile in various applications.
Eigenschaften
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-24-0 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

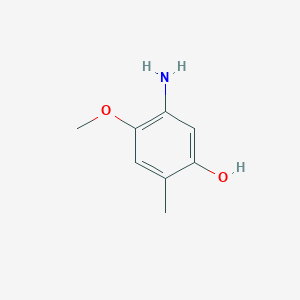
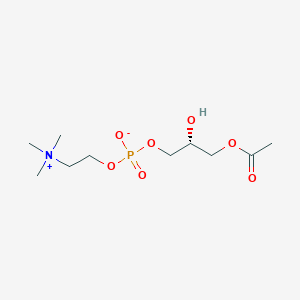

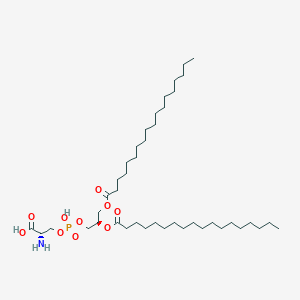
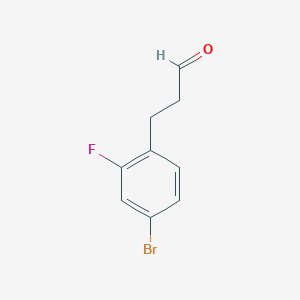
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
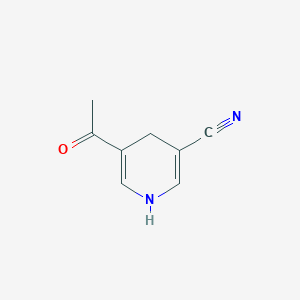
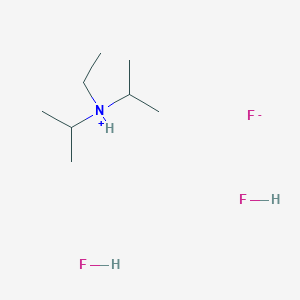
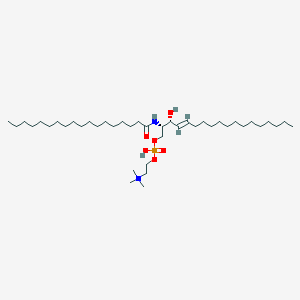
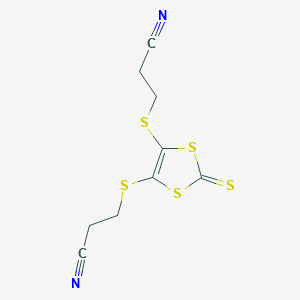
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
